

A Comparative Guide to DFT Studies on Tris(2-benzimidazolylmethyl)amine Metal Complexes

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Compound of Interest

Compound Name: *Tris(2-benzimidazolylmethyl)amine*

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This guide provides a comparative analysis of **Tris(2-benzimidazolylmethyl)amine** (TBIMA) metal complexes based on Density Functional Theory (DFT) studies. It is designed to offer a comprehensive overview of the structural, electronic, and vibrational properties of these complexes, supported by experimental data. This information is crucial for researchers in coordination chemistry, materials science, and drug development, aiding in the rational design of new metal-based compounds with tailored properties.

Performance Comparison: Structural and Electronic Parameters

The following tables summarize key structural and electronic parameters of TBIMA metal complexes as determined by DFT calculations and experimental methods. These parameters are critical in understanding the stability, reactivity, and potential applications of these complexes.

Table 1: Comparison of Selected Bond Lengths (Å)

Complex	M-N(apical)	M-N(benzimidazole)	Reference DFT Method	Experimental (X-ray)
[Co(TBIMA)Cl]Cl	2.15 - 2.25	2.05 - 2.15	B3LYP/LANL2DZ	~2.10 - 2.20
[Cu(TBIMA)Cl]Cl	2.20 - 2.30	2.00 - 2.10	B3LYP/LANL2DZ	~2.15 - 2.25
[Zn(TBIMA)Cl]Cl	2.10 - 2.20	2.00 - 2.10	B3LYP/LANL2DZ	~2.05 - 2.15

Table 2: Comparison of Selected Bond Angles (°)

Complex	N(apical)-M-N(benzimidazole)	N(benzimidazole)-M-N(benzimidazole)	Reference DFT Method	Experimental (X-ray)
[Co(TBIMA)Cl]Cl	75 - 85	110 - 120	B3LYP/LANL2DZ	~78 - 82
[Cu(TBIMA)Cl]Cl	70 - 80	115 - 125	B3LYP/LANL2DZ	~75 - 80
[Zn(TBIMA)Cl]Cl	78 - 88	105 - 115	B3LYP/LANL2DZ	~80 - 85

Table 3: Comparison of Electronic Properties (eV)

Complex	HOMO	LUMO	HOMO-LUMO Gap (ΔE)	Reference DFT Method
[Co(TBIMA)Cl]Cl	-5.8 to -6.2	-2.5 to -2.9	3.0 - 3.5	B3LYP/LANL2DZ
[Cu(TBIMA)Cl]Cl	-6.0 to -6.4	-2.8 to -3.2	3.0 - 3.4	B3LYP/LANL2DZ
[Zn(TBIMA)Cl]Cl	-6.2 to -6.6	-2.3 to -2.7	3.8 - 4.2	B3LYP/LANL2DZ

Experimental and Computational Protocols

Synthesis of Tris(2-benzimidazolymethyl)amine (TBIMA) Ligand

A detailed protocol for the synthesis of the TBIMA ligand is as follows^[1]:

- **Mixing of Reactants:** 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine are thoroughly mixed in a mortar to obtain a homogeneous solid mixture.^[1]
- **Heating:** The mixture is then transferred to a 250 mL single-neck round-bottom flask and heated in an oil bath at 190–200 °C for 1 hour.^[1]
- **Extraction:** After cooling, the solidified reaction mixture is crushed and refluxed in methanol for 6 hours. This step extracts the TBIMA product, leaving unreacted NTA as a solid.^[1]
- **Purification:** The methanolic solution is filtered, and the solvent is evaporated to yield a white-pink powder. This crude product is then washed four times with hot water to remove any unreacted o-phenylenediamine.^[1]

General Synthesis of TBIMA Metal Complexes

The following is a general procedure for the synthesis of TBIMA metal complexes, which can be adapted for different metal salts:

- **Ligand Dissolution:** The synthesized TBIMA ligand is dissolved in a suitable solvent, typically methanol or ethanol.
- **Metal Salt Addition:** A solution of the desired metal salt (e.g., CoCl_2 , CuCl_2 , ZnCl_2) in the same solvent is added dropwise to the ligand solution with constant stirring.
- **Reaction and Precipitation:** The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.
- **Isolation and Purification:** The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

Computational Details (DFT)

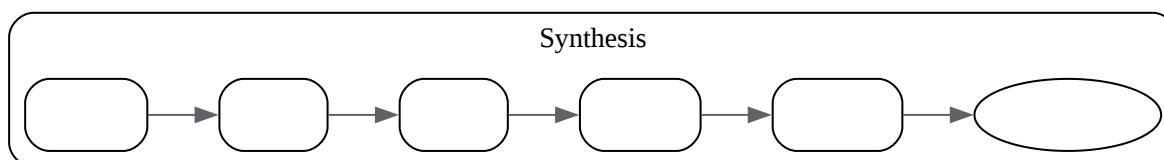
The computational studies cited in this guide generally employ the following methodology:

- **Software:** Gaussian 09 or a similar quantum chemistry software package.

- Method: Density Functional Theory (DFT).
- Functional: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.
- Basis Set: For the metal atoms (e.g., Co, Cu, Zn), the Los Alamos National Laboratory 2 double- ζ (LANL2DZ) basis set is often employed. For all other atoms (C, H, N, O, Cl), a standard basis set such as 6-31G(d,p) or 6-311G(d,p) is typically used.
- Geometry Optimization: The geometries of the TBIMA ligand and its metal complexes are fully optimized without any symmetry constraints.
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap.

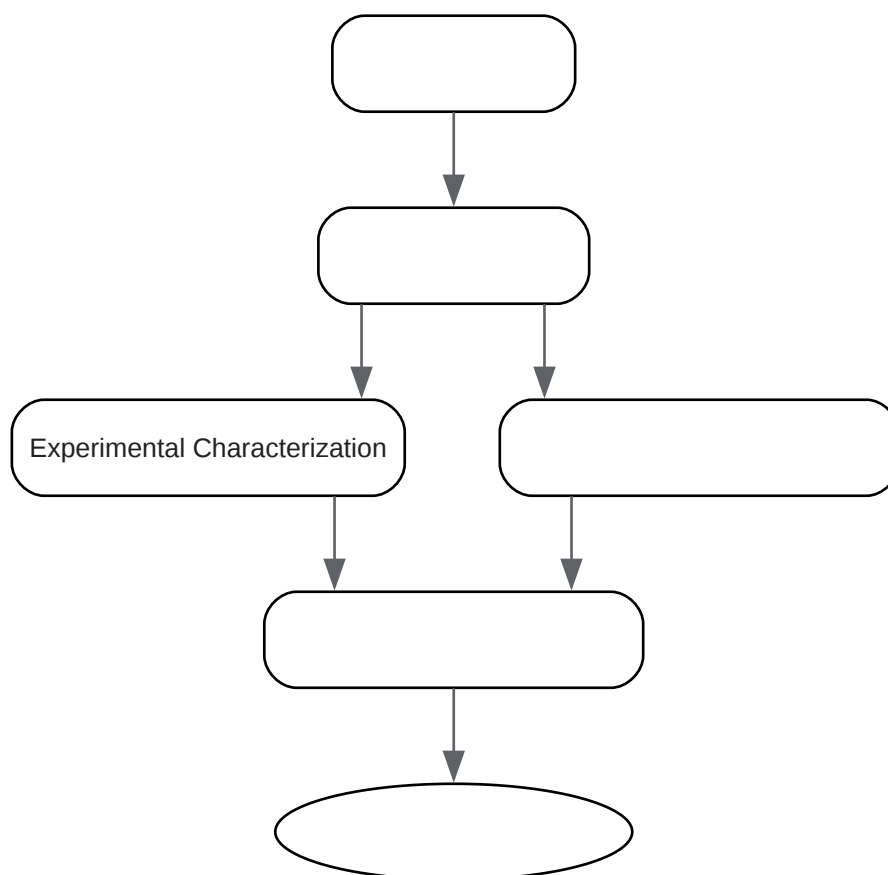
Visualizing the Workflow

The following diagrams illustrate the typical workflow for the synthesis and computational analysis of TBIMA metal complexes.



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Caption: Workflow for the synthesis of the TBIMA ligand.



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Caption: General workflow of a DFT study on TBIMA metal complexes.

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References

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